molecular formula C36H43N5O8S B14630207 Ergocristine methanesulfonate CAS No. 57206-85-6

Ergocristine methanesulfonate

Cat. No.: B14630207
CAS No.: 57206-85-6
M. Wt: 705.8 g/mol
InChI Key: WECZKEGDCUZFPL-BCOWQPNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ergocristine methanesulfonate is a salt formulation of the ergopeptine alkaloid ergocristine, which is a primary ergot alkaloid produced by the fungus Claviceps purpurea . As a member of the ergopeptine class, its structure consists of a tetracyclic ergoline ring and a tripeptide moiety . This compound is provided strictly for research purposes and is not intended for diagnostic or therapeutic applications. Ergocristine acts as a partial agonist at α1-adrenergic and serotonin receptors, while also functioning as a D1 dopaminergic receptor inhibitor . This mechanism underlies its potent vasoconstrictive effects and its ability to decrease prolactin secretion from the anterior pituitary . In research settings, ergocristine serves as a valuable tool compound for studying vascular tone, neurotransmitter receptor interactions, and the pathophysiology of conditions like gangrenous ergotism, which is characterized by pronounced peripheral vasoconstriction . It is also used in analytical chemistry as a reference standard for the quantification of ergot alkaloids in agricultural and biotechnological samples . Researchers should note that ergot alkaloids like ergocristine can undergo epimerization at the C8 position, forming ergocristinine, which can have different biological activities . Proper storage conditions and handling are essential to maintain compound stability. This product is labeled "For Research Use Only." It is not intended for personal, veterinary, or human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57206-85-6

Molecular Formula

C36H43N5O8S

Molecular Weight

705.8 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7R)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

InChI

InChI=1S/C35H39N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23-,27-,28-,29+,34-,35+;/m1./s1

InChI Key

WECZKEGDCUZFPL-BCOWQPNKSA-N

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2[C@@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CS(=O)(=O)O

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CS(=O)(=O)O

Origin of Product

United States

Biosynthesis and Production Methodologies of Ergocristine Methanesulfonate

Biosynthetic Pathways of Ergot Alkaloids Leading to Ergocristine (B1195469)

The biosynthesis of ergocristine is a complex process carried out by various fungi. It begins with the construction of the foundational ergoline (B1233604) ring system, which is then further modified to produce the final ergopeptine.

Ergot alkaloids, including ergocristine, are secondary metabolites produced by a range of filamentous fungi. rsc.orgnih.gov The most well-known producers belong to the genus Claviceps, particularly Claviceps purpurea, which grows parasitically on rye and other grains. nih.govnih.gov This fungus is a primary source for the industrial production of ergot alkaloids. google.com

Other fungal genera have also been identified as producers of ergot alkaloids, although their metabolic profiles may vary. These include species within Aspergillus (e.g., Aspergillus fumigatus), Penicillium, and Epichloë. rsc.orgmdpi.comrsc.org Epichloë species are endophytic fungi that form symbiotic relationships with grasses and are known to produce a variety of ergot alkaloids, contributing to the plant's defense against herbivores. nih.govnih.govilo.org While these fungi share the core biosynthetic machinery for the ergoline ring, the specific end products, such as the type of ergopeptine, can differ significantly between species and even strains. rsc.orgnih.gov For instance, while C. purpurea can produce ergocristine, Aspergillus fumigatus typically synthesizes clavine alkaloids like fumigaclavine C. rsc.orgmdpi.com

Table 1: Fungal Genera Involved in Ergot Alkaloid Biosynthesis

Genus Typical Habitat/Association Relevance to Ergocristine Biosynthesis
Claviceps Parasitic on grasses and cereals (e.g., rye) Primary industrial source of ergopeptines, including ergocristine. nih.govgoogle.com
Aspergillus Saprophytic, widespread in the environment Produces precursor clavine alkaloids; some species contain the necessary gene clusters. rsc.orgmdpi.com
Penicillium Saprophytic, common in soil and on decaying matter Known to produce some clavine-type alkaloids. nih.govrsc.org

| Epichloë | Endophytic symbionts of cool-season grasses | Produces a range of ergot alkaloids for host defense; pathway genes are well-studied. nih.govnih.govilo.org |

The biosynthesis of ergot alkaloids is orchestrated by a series of enzymes encoded by genes typically clustered together in the fungal genome, often referred to as the "eas" (ergot alkaloid synthesis) cluster. rsc.org

The pathway initiates with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP). This crucial first committed step is catalyzed by the enzyme dimethylallyl tryptophan synthase (DMATS) , encoded by the dmaW gene. mdpi.comresearchgate.netnih.govdavidmoore.org.uk This reaction forms 4-(γ,γ-dimethylallyl)tryptophan (DMAT), the foundational molecule for the ergoline skeleton. rsc.orgnih.gov

Subsequent steps involve N-methylation, cyclizations, and a series of oxidation reactions to form the tetracyclic ergoline ring system. rsc.org A key enzyme in the later stages of the pathway leading to lysergic acid is a cytochrome P450 monooxygenase , designated CloA . nih.govnih.govresearchgate.net This enzyme is critical as it catalyzes the conversion of clavine intermediates, such as elymoclavine (B1202758), into D-lysergic acid. mdpi.comnih.govresearchgate.net The disruption of the cloA gene in C. purpurea results in the accumulation of earlier clavine alkaloids and abolishes the production of lysergic acid-derived ergopeptines, demonstrating its essential role in bridging the clavine and lysergic acid portions of the pathway. mdpi.comnih.gov

The final assembly of the ergocristine molecule involves the attachment of a specific tripeptide side chain to D-lysergic acid. This is accomplished by large, multi-functional enzymes called nonribosomal peptide synthetases (NRPSs). rsc.orgnih.gov Variations in the NRPS genes, particularly in the domains that recognize and activate specific amino acids, are responsible for the diversity of ergopeptines produced by different fungal strains. rsc.orgnih.gov For ergocristine, the tripeptide consists of valine, phenylalanine, and proline.

The ergot alkaloid biosynthetic pathway features several key intermediate molecules that serve as branch points, leading to the diverse array of final products seen in different fungal species. After the initial formation of DMAT and its N-methylation, a series of reactions lead to the formation of chanoclavine-I. rsc.orgresearchgate.net

This molecule is then oxidized to form chanoclavine-I aldehyde , a critical branch-point intermediate in the pathway. rsc.orgmdpi.comrsc.orgresearchgate.net This aldehyde is the last common precursor for all major classes of ergot alkaloids. rsc.org From this point, the pathway can diverge:

In fungi like Claviceps purpurea and Epichloë species, chanoclavine-I aldehyde is cyclized to form agroclavine, which is further converted through elymoclavine to lysergic acid, the precursor for ergopeptines like ergocristine. rsc.org

In other fungi, such as Aspergillus fumigatus, the aldehyde is directed towards the formation of different clavine alkaloids, such as festuclavine. rsc.orgrsc.org

The conversion of chanoclavine-I to chanoclavine-I aldehyde is catalyzed by an NAD+-dependent dehydrogenase, an enzyme encoded by the easD gene. mdpi.comrsc.orgnih.gov The fate of chanoclavine-I aldehyde is a determining factor in whether a fungus will ultimately produce simple clavine alkaloids or the more complex lysergic acid derivatives. rsc.org

Chemical Synthesis Approaches for Ergocristine and its Precursors

While fermentation of Claviceps species remains the primary commercial source of ergot alkaloids, chemical synthesis provides an alternative route and is crucial for producing structural analogs not found in nature. The complexity of the ergoline ring system makes its total synthesis a significant chemical challenge.

The total synthesis of lysergic acid, the core structure of ergocristine, has been a long-standing goal in organic chemistry. The first successful total synthesis was reported by Woodward and his team in 1956. nih.govthieme-connect.com This landmark achievement involved a multi-step process that constructed the complex tetracyclic ergoline core. thieme-connect.com

Since Woodward's initial work, numerous other total syntheses of lysergic acid have been developed, often aiming to improve efficiency, yield, and stereocontrol. nih.govpublish.csiro.au These synthetic strategies employ a variety of advanced organic reactions. For example, modern approaches have utilized strategies such as intramolecular Heck reactions to form key ring structures. publish.csiro.auchemrxiv.org One concise synthesis achieved the construction of (±)-lysergic acid in just six steps from commercially available starting materials. chemrxiv.orgnsf.gov These synthetic routes provide access to both the natural form of lysergic acid and its isomers, which can then serve as precursors for further chemical modification. nih.gov

Table 2: Selected Milestones in Lysergic Acid Total Synthesis

Year Research Group Key Features of the Synthesis
1956 Woodward et al. First total synthesis of racemic lysergic acid, utilizing dihydroindole intermediates. thieme-connect.com
2011 Fujii and Ohno Enantioselective total synthesis using ring-closing methodologies. publish.csiro.au

Due to the complexity and high cost of the total synthesis of lysergic acid, semi-synthetic methods are the preferred approach for the industrial production of many ergot-derived pharmaceuticals. This strategy involves using biologically produced lysergic acid, obtained from the fermentation of Claviceps purpurea, as a starting material. nih.gov

The lysergic acid is then chemically modified to create various derivatives. The production of ergopeptines like ergocristine via a purely semi-synthetic route involves coupling the naturally derived lysergic acid with the required tripeptide side chain (valine-phenylalanine-proline). This process is chemically demanding due to the need to form the complex cyclol-lactam structure of the peptide moiety. More commonly, semi-synthesis is used to create simpler lysergic acid amides or to modify existing ergopeptines that are also isolated from the fermentation broth. Researchers have also developed methods for creating stable isotope-labeled versions of ergocristine and other ergot alkaloids for use as analytical standards, which involves the N6-demethylation of the natural alkaloid followed by remethylation with a labeled reagent. nih.gov

Stereoselective Synthesis Methodologies

The total synthesis of ergopeptines like ergocristine is a significant challenge in organic chemistry due to the structural complexity of the molecule, particularly the tetracyclic ergoline core and the attached cyclic tripeptide side chain. researchgate.net The ergoline structure itself contains multiple stereocenters, making stereoselective synthesis crucial. nih.gov Research has primarily focused on the stereospecific construction of the lysergic acid moiety, which is the common precursor to many ergot alkaloids. nih.govresearchgate.net

Key strategies in the synthesis of the ergoline skeleton involve controlling the formation of its contiguous chiral centers. researchgate.net For instance, domino reactions, such as a formal anti-carbopalladation terminated by a Heck reaction, have been employed to form the C and D rings of the ergot scaffold in a completely stereospecific manner. researchgate.net Another approach utilizes a chiral Zn(II)-(bis)oxazoline catalyst in an asymmetric tandem Friedel–Crafts alkylation/Michael addition to control the formation of three adjacent chiral centers in a single step, providing access to the tricyclic core of the ergoline skeleton with high enantioselectivity. researchgate.net While the total synthesis of the entire ergocristine molecule is exceptionally complex and not typically used for commercial production, these methodologies for creating the lysergic acid core are fundamental. The peptide portion is then typically coupled to the D-lysergic acid core. researchgate.net

Biotechnological and Bioconversion Processes in Ergocristine Production Research

The commercial production of ergocristine relies almost exclusively on biotechnological methods, primarily through fermentation of the fungus Claviceps purpurea. davidmoore.org.ukfrontiersin.org This ergot fungus is a natural producer of a variety of ergot alkaloids, and specific strains have been isolated and optimized for the production of ergocristine. nih.govmdpi.com

Submerged Fermentation of Producer Strains

Submerged fermentation is the standard industrial method for producing ergot alkaloids like ergocristine. This process involves growing selected high-yielding strains of Claviceps purpurea in large, aerated liquid culture tanks. google.com Specific strains, such as Claviceps purpurea F.I. S40 (ATCC 20103), have been identified and patented for their specific ability to produce ergocristine in high yields. google.com

The fermentation process is typically biphasic. nih.govasm.org The initial phase is characterized by rapid fungal growth (the trophophase), where nutrients like phosphate (B84403) and ammonium (B1175870) nitrogen are quickly consumed. nih.gov This is followed by a production phase (the idiophase), where fungal growth slows, and the synthesis and accumulation of alkaloids, lipids, and sterols markedly increase. nih.govasm.org The composition of the culture medium is critical and contains specific carbon sources (e.g., sucrose (B13894), glucose), nitrogen sources (e.g., asparagine, glutamic acid), and mineral salts. google.com Optimization of fermentation parameters such as temperature (typically 22-30°C), pH (4.5-6.5), and aeration is essential for maximizing the yield, which can reach over 900 µg/ml of ergocristine. google.com

Below is a table summarizing findings from fermentation studies with different C. purpurea strains.

Strain IDPrimary Alkaloid(s) ProducedFermentation YieldCulture Conditions
F.I. S40 (ATCC 20103) Ergocristine920 µg/mlSubmerged culture, 22-30°C, pH 4.5-6.5
Fl 32/17 Ergocornine, Ergosine1000-1100 µg/mlSubmerged culture, 12-14 days
275 FI ErgotamineNot specifiedSubmerged culture, utilizes sucrose and citric acid
Ecc93 ErgocristineNot specifiedProduces smaller amounts of ergometrine as well

This table presents data compiled from various research sources. nih.govgoogle.comrsc.orgnih.gov

Directed Biosynthesis using Precursor Feeding

Directed biosynthesis is a technique used to generate novel or specific ergot alkaloids by supplying the fermentation culture with analogues of the natural amino acid precursors. nih.gov The peptide side chain of ergocristine is a cyclic tripeptide derived from specific amino acids. By feeding the Claviceps purpurea culture an analogue of one of these constituent amino acids, it's possible to induce the fungus to incorporate it into the peptide chain, resulting in the production of a new alkaloid derivative. nih.gov For example, if an analogue of valine, leucine, or phenylalanine were introduced into the fermentation medium of an ergocristine-producing strain, the biosynthetic machinery might incorporate it, leading to an ergocristine analogue. This approach has been successfully used to create various analogues of peptide ergot alkaloids. nih.gov

Enzymatic Transformations and Biocatalysis

The biosynthesis of ergocristine from the primary metabolite L-tryptophan is a multi-step process governed by a series of specific enzymes. nih.gov The core ergoline ring is synthesized first, leading to the key intermediate, D-lysergic acid. rsc.org The subsequent and most complex step is the attachment of the tripeptide side chain, which is assembled by large, multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs). nih.govresearchgate.net

In C. purpurea, the ergot alkaloid synthesis (eas) gene cluster contains the genes for these enzymes. nih.gov The enzyme LPS2 (encoded by the lpsB gene) first activates D-lysergic acid. nih.gov Then, large NRPS enzymes, such as LpsA1, which possess multiple modules, are responsible for sequentially adding the specific amino acids that form the peptide chain of ergopeptines like ergocristine. mdpi.comrsc.org Each module of the NRPS is responsible for recognizing, activating, and incorporating one specific amino acid. The specificity of these NRPS modules dictates the final structure of the peptide side chain. davidmoore.org.uk Understanding these enzymatic transformations opens possibilities for in vitro biocatalysis or cell-free synthesis systems, although these are currently less developed for complex molecules like ergocristine compared to whole-cell fermentation.

Metabolic Engineering and Synthetic Biology Approaches for Alkaloid Production

Advances in molecular genetics and synthetic biology offer powerful tools to manipulate the ergot alkaloid biosynthetic pathway in Claviceps purpurea. davidmoore.org.uk The identification and characterization of the ergot alkaloid biosynthesis gene cluster have been pivotal. frontiersin.org By modifying these genes, researchers can alter the production profile of the fungus.

Metabolic engineering strategies include:

Gene Knockout: Deleting specific genes can block the biosynthetic pathway at certain points, leading to the accumulation of desired intermediates or preventing the formation of unwanted byproducts. For instance, knocking out the cloA gene, which codes for a cytochrome P-450 monooxygenase, blocks the conversion of elymoclavine to lysergic acid, leading to the accumulation of clavine alkaloids. nih.gov

Heterologous Expression: The entire ergot alkaloid gene cluster or parts of it can be transferred to and expressed in a different host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae, to produce specific intermediates or novel derivatives. rsc.org

Enzyme Engineering: Modifying the NRPS genes (lpsA) can alter the enzyme's amino acid specificity, providing a route to rationally design and produce novel ergopeptines with potentially new pharmacological properties. davidmoore.org.uk

These approaches aim to create engineered strains of Claviceps with improved yields, enhanced production of specific compounds like ergocristine, or the ability to synthesize entirely new alkaloid structures. davidmoore.org.ukfrontiersin.org

Advanced Analytical and Characterization Techniques for Ergocristine Methanesulfonate

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatographic techniques are fundamental in the analysis of Ergocristine (B1195469) methanesulfonate (B1217627), enabling the separation of the analyte from complex matrices and its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine analysis of ergocristine and other ergot alkaloids. nih.govusda.govresearchgate.net Reversed-phase HPLC is commonly utilized, with C18 columns being a popular choice for separation. researchgate.net Gradient elution is often employed to achieve optimal separation of various ergot alkaloids present in a sample. nih.govresearchgate.net

Common mobile phase compositions include mixtures of an aqueous component (such as water with formic acid or ammonium (B1175870) formate) and an organic modifier like acetonitrile. nih.gov The choice of detector is crucial for sensitivity and selectivity.

UV Detection: Ergocristine exhibits UV absorbance, allowing for its detection and quantification. The specific wavelength for detection is selected based on the compound's absorption maxima to ensure high sensitivity.

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection is a powerful tool. researchgate.net Ergot alkaloids, including ergocristine, are naturally fluorescent, which allows for their detection at very low concentrations. researchgate.net The excitation and emission wavelengths are optimized to maximize the signal-to-noise ratio. A common method involves excitation at 330 nm and emission at 415 nm.

Sample preparation for HPLC analysis often involves extraction with an alkaline chloroform solution followed by a cleanup step using silica gel columns to remove interfering substances. researchgate.net

Table 1: HPLC Methods for Ergot Alkaloid Analysis

Parameter Method 1 Method 2
Column C18 Silica Gel
Mobile Phase Acetonitrile/Water with Formic Acid Acetone/Chloroform
Detection UV, Fluorescence Fluorescence
Sample Preparation Gradient Elution Alkaline Chloroform Extraction

The coupling of liquid chromatography with mass spectrometry (LC-MS/MS) has become a standard and powerful technique for the trace quantification and unambiguous identification of ergot alkaloids, including ergocristine. nih.govnih.gov This method offers superior sensitivity and selectivity compared to conventional HPLC with UV or fluorescence detection. nih.gov

In LC-MS/MS, the HPLC system separates the components of a mixture, which are then ionized and introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for ergot alkaloids, typically producing a protonated molecular ion [M+H]+. nih.gov Tandem mass spectrometry (MS/MS) is then used for further structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. nih.gov

High-Resolution Mass Spectrometry (HR-MS), such as Time-of-Flight (TOF) and Orbitrap technologies, provides highly accurate mass measurements, which aids in the definitive identification of analytes and the elucidation of their elemental composition. nih.gov An LC-Quadrupole-Time-of-Flight (LC-QTOF-MS) allows for multiple MS/MS experiments (MSn), yielding detailed structural information. nih.gov A study utilizing LC-HRMS/MS successfully detected 67 peptide ergot alkaloids by filtering for diagnostic fragment ions. acs.orgnih.gov

Ultra-high performance liquid chromatography (UHPLC) can be coupled with MS/MS to significantly reduce analysis time while maintaining high resolution. mdpi.commdpi.com

Table 2: LC-MS/MS Parameters for Ergocristine Analysis

Parameter Setting
Ionization Mode Electrospray Ionization (ESI) Positive
Parent Ion (m/z) Specific to Ergocristine
Product Ions (m/z) Characteristic Fragments of Ergocristine
Collision Energy Optimized for Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique that can be applied to the analysis of ergot alkaloids. nih.gov However, due to the low volatility of ergocristine, derivatization is often necessary to convert it into a more volatile compound suitable for GC analysis. emerypharma.com This additional sample preparation step can make GC-MS a more complex and time-consuming method compared to LC-MS. Despite this, GC-MS can provide valuable structural information through its characteristic fragmentation patterns upon electron ionization.

Thin-Layer Chromatography (TLC) offers a simple and rapid method for the qualitative analysis of ergot alkaloids. nih.govnih.gov It is often used as a screening tool. For more precise and quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) is employed. nih.gov HPTLC utilizes plates with smaller particle sizes and a uniform layer thickness, resulting in better separation efficiency and resolution compared to conventional TLC. researchgate.netwikipedia.orgnih.gov HPTLC, with fluorescence detection, has been used for the determination of ergot alkaloids. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used for the analysis of charged species. nih.gov For neutral compounds like some ergot alkaloids, a modification of CE called Micellar Electrokinetic Capillary Chromatography (MECC) is utilized. wikipedia.orgtaylorfrancis.comnews-medical.net In MECC, surfactants are added to the buffer solution above their critical micelle concentration to form micelles. wikipedia.orgnews-medical.net The analytes partition between the micelles (a pseudo-stationary phase) and the surrounding aqueous buffer (the mobile phase), allowing for the separation of neutral molecules. wikipedia.org CE methods have been made compatible with mass spectrometric detection, further enhancing their analytical power. nih.gov

Spectroscopic Techniques for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for the definitive structural elucidation and identification of Ergocristine methanesulfonate, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. jchps.com ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon framework of the molecule, respectively. rsc.org Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between different atoms within the molecule, leading to an unambiguous structural assignment. nih.gov The 400 MHz ¹H-NMR spectra of several therapeutically important ergot derivatives have been analyzed to provide data for their rapid identification. nih.gov

Infrared (IR) Spectroscopy: Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of ergocristine will show characteristic absorption bands corresponding to its various functional groups, such as N-H, C=O, and C-O bonds. While IR spectroscopy is a valuable tool for confirming the presence of certain functional groups, it is generally not sufficient on its own for complete structural elucidation. Near-infrared (NIR) spectroscopy has been explored for the quantification of total ergot alkaloids in samples. researchgate.netualberta.ca

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV spectrum of ergocristine is characterized by absorption maxima that are indicative of its chromophoric system, which includes the indole (B1671886) moiety. UV-Vis spectroscopy is often used in conjunction with HPLC for the detection and quantification of ergocristine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton and Carbon-13)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of complex organic molecules like ergocristine. Both Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the molecule's atomic framework and chemical environment. The complete and unambiguous assignment of ¹H and ¹³C resonances is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govresearchgate.net

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within the molecule, establishing connectivity between adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms, allowing for the precise assignment of carbons bearing hydrogen atoms. nih.gov For quaternary carbons and carbonyl groups lacking attached protons, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable, as it reveals long-range couplings between protons and carbons separated by two or three bonds. nih.gov

In solution, ergot alkaloids can exist in a state of conformational equilibrium, particularly involving the D-ring of the ergoline (B1233604) structure. This dynamic process can lead to the broadening of certain NMR signals, which provides insight into the molecule's behavior in a liquid state. nih.govresearchgate.net While specific chemical shift data for this compound is highly dependent on the solvent and experimental conditions, the application of this full suite of NMR techniques allows for its unequivocal structural confirmation and characterization.

Mass Spectrometry Fragmentation Analysis (MSn, MALDI-TOF MS)

Mass spectrometry (MS) is a fundamental tool for the identification and structural analysis of ergocristine, offering high sensitivity and specificity. When coupled with liquid chromatography, tandem mass spectrometry (LC-MS/MS) allows for precise quantification and confirmation. In positive electrospray ionization mode (ESI+), ergocristine typically forms a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 610. nih.gov

Collision-induced dissociation (CID) of this precursor ion in the mass spectrometer yields a characteristic fragmentation pattern that serves as a structural fingerprint. Key fragmentation pathways for ergocristine and related peptide ergot alkaloids have been well-documented:

A consistent initial loss of a water molecule (-18 u) from the C-12' α-hydroxy group is commonly observed. nih.govoregonstate.edu

Cleavage of the peptide portion of the molecule results in highly characteristic fragment ions. For ergocristine, an ion at m/z 348 is generated, which includes the isopropyl group from the valine residue. nih.govoregonstate.eduresearchgate.net

A series of common fragment ions representing the conserved lysergic acid moiety are typically produced, appearing at m/z 268, 251, 223, and 208. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been developed as a method for the rapid and accurate identification of ergocristine. nih.gov This technique is suitable for high-throughput screening because it requires minimal sample preparation and no chromatographic separation. nih.gov

Table 1: Characteristic Mass Spectrometry Fragments for Ergocristine

m/z Value Description Reference
610 Protonated molecular ion [M+H]⁺ nih.gov
592 Loss of water [M+H - H₂O]⁺ nih.govoregonstate.eduresearchgate.net
348 Fragment from cleavage of the cyclol-ring of the peptide moiety nih.govoregonstate.eduresearchgate.net
268 Fragment of the lysergic acid moiety researchgate.net
251 Fragment of the lysergic acid moiety researchgate.net
223 Fragment of the lysergic acid moiety researchgate.net

Fluorimetric and Spectrophotometric Assays

Fluorimetric and spectrophotometric methods provide sensitive detection options for ergocristine, often used in conjunction with high-performance liquid chromatography (HPLC). The inherent fluorescence of the ergoline ring system allows for selective and sensitive detection. For ergocristine and other ergot alkaloids, fluorescence detection is typically performed using an excitation wavelength of 330 nm and measuring the emission at 420 nm. nih.gov

Older analytical methods include spectrophotometric or colorimetric assays. One such method involves the reaction of ergot alkaloids with p-dimethylaminobenzaldehyde in an acidic solution, which produces an intensely blue-colored product that can be quantified by measuring its absorbance at approximately 580 nm. nih.gov However, this reaction is not specific to ergocristine and will react with other ergot alkaloids and naturally occurring amines, providing a measure of total alkaloid content rather than a specific quantification of a single compound. nih.gov

Sample Preparation and Clean-up Strategies in Complex Matrices

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a highly selective and widely adopted sample preparation technique used to isolate and concentrate ergocristine from complex matrices such as grain, flour, and animal feed. chromatographyonline.com The method separates components of a mixture based on their physical and chemical properties. For ergot alkaloids like ergocristine, which are basic compounds, cation-exchange SPE is particularly effective. nih.govnih.gov

The typical cation-exchange SPE procedure involves the following steps:

Loading: The sample extract, acidified to ensure the ergocristine is protonated (positively charged), is passed through the SPE cartridge. The positively charged analyte is retained by the negatively charged sorbent.

Washing: The cartridge is washed with a solvent to remove unretained matrix interferences. nih.gov

Elution: The retained ergocristine is eluted from the sorbent by using a solvent that neutralizes the charge on the molecule, typically by adjusting the pH to be slightly basic. nih.gov

This technique effectively separates the alkaloids from interfering matrix components, providing a cleaner extract for subsequent analysis. Studies have demonstrated good performance, with one method reporting a mean recovery of 88.1% for several ergot alkaloids from wheat nih.gov, while another noted an average recovery of 61% from rye flour. nih.gov Other sorbent chemistries, including C18 reversed-phase and basic alumina, have also been utilized for ergot alkaloid cleanup. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology

The QuEChERS methodology is a streamlined sample preparation approach that has been successfully applied to the analysis of ergocristine in various matrices, including cereal-based products. nih.govmdpi.com This technique involves a two-step process: extraction/partitioning followed by dispersive SPE (d-SPE) cleanup.

A typical QuEChERS procedure for ergocristine is as follows:

Extraction: The sample is homogenized and extracted with an organic solvent, usually acetonitrile, often in a buffered aqueous solution. mdpi.com For ergot alkaloids, an alkaline extraction using ammonium carbonate is common, which keeps the alkaloids in their non-protonated form, facilitating their migration into the acetonitrile layer. mdpi.com

Partitioning: Salting-out is induced by adding salts such as magnesium sulfate (B86663) and sodium chloride. This step forces the separation of the acetonitrile and aqueous layers and helps to remove polar interferences. nih.gov

Dispersive SPE (d-SPE): An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent material (e.g., primary secondary amine, C18) to remove remaining interferences like fatty acids and pigments. nih.gov After vortexing and centrifugation, the purified extract is ready for analysis.

The QuEChERS method is favored for its speed, low solvent consumption, and satisfactory recoveries, which have been reported in the range of 60% to 70% for ergocristine. nih.gov

Method Validation and Comparability Studies in Analytical Research

The validation of analytical methods for this compound is a critical process to ensure the reliability, consistency, and accuracy of results. Regulatory bodies and pharmacopeias mandate rigorous validation procedures to confirm that an analytical method is suitable for its intended purpose. These validation studies typically encompass a range of parameters to demonstrate the method's performance characteristics.

A common technique for the analysis of ergot alkaloids, including ergocristine, is High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) or tandem mass spectrometry (LC-MS/MS). Validation of these methods involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and reproducibility), and specificity.

For instance, an HPLC-FLD method for the determination of five ergot alkaloids, including ergocristine, was validated according to Commission Decision 2002/657/EC. researchgate.net The validation demonstrated linearity within a concentration range of 25-400 μg/kg, with coefficients of determination (R²) ranging from 0.985 to 0.996. researchgate.net Similarly, a sensitive UHPLC-MS/MS method for the detection and quantification of R and S-epimers of ergot alkaloids reported calibration curves with r² > 0.99. akjournals.com

Table 1: Example Validation Parameters for Analytical Methods Used for Ergocristine Determination

Parameter HPLC-FLD Method researchgate.net UHPLC-MS/MS Method akjournals.com
Linearity (Concentration Range) 25-400 μg/kg Not specified
Coefficient of Determination (R²) 0.985 - 0.996 > 0.99
Limit of Detection (LOD) 3.23 - 6.53 μg/kg 0.00893–0.225 µg/kg
Limit of Quantification (LOQ) 11.78 - 13.06 μg/kg 0.0295–0.744 µg/kg
Precision (Repeatability, CV) < 14.3% < 24% (RSD, inter-day)
Precision (Reproducibility, CV) < 15.4% Not specified

Comparability studies are essential to ensure that different analytical methods yield equivalent results. This is particularly important when methods are transferred between laboratories or when a new method is introduced to replace an existing one. Inter-laboratory comparison studies, also known as proficiency testing, are a common way to assess method comparability. In one such study involving 26 laboratories, an LC-FLD method for determining 12 ergot alkaloids was validated, highlighting the importance of standardized methods and reference materials for achieving comparable results. food.gov.uk The lack of appropriate certified reference materials for all ergot alkaloids can present a challenge in these studies. food.gov.uk However, a mini-intercomparison study with two other laboratories using alternative methods showed good comparability for a newly developed HPLC/MS method for the determination of major ergot alkaloids and their epimers. food.gov.uk

Challenges in Analytical Determination and Isomer Separation (e.g., C8-epimerization, dihydro-derivatives, enantiomers)

The analytical determination of this compound is not without its challenges. These complexities primarily arise from the inherent chemical properties of the molecule, leading to the formation of various isomers and related substances that can be difficult to separate and quantify accurately.

C8-Epimerization:

A significant challenge in the analysis of ergocristine is its susceptibility to epimerization at the C8 position. researchgate.netsemanticscholar.org This process results in the formation of ergocristinine (B1242015), the C8-S isomer (epimer) of ergocristine (the C8-R isomer). nih.gov The interconversion between these two epimers can occur under various conditions, including exposure to heat, UV light, or changes in pH, particularly in solution. Since the two epimers can have different biological activities and toxicities, their individual quantification is crucial for a comprehensive assessment of a sample. nih.govnih.gov

The chromatographic separation of ergocristine and its C8-epimer, ergocristinine, can be challenging due to their similar chemical structures. However, modern HPLC and UHPLC methods, often utilizing C18 columns, have been developed to achieve baseline separation of these epimers. semanticscholar.orgnih.gov The use of alkaline mobile phases is often preferred to maintain the stability of both epimers and improve their separation. semanticscholar.org

Table 2: Factors Influencing C8-Epimerization of Ergot Alkaloids

Factor Influence on Epimerization Analytical Consideration
pH Can promote interconversion between R and S epimers. Use of buffered mobile phases, typically alkaline, to control ionization and improve separation and stability. semanticscholar.org
Temperature Higher temperatures can accelerate epimerization. mdpi.com Control of autosampler and column temperature during analysis. nih.gov
Light UV light exposure can induce epimerization. Use of amber vials and protection from light during sample preparation and storage. mdpi.com

| Solvent | The nature of the solvent can affect the rate of epimerization. mdpi.com | Careful selection of solvents for extraction and sample preparation. |

Dihydro-derivatives:

Dihydro-derivatives of ergot alkaloids, such as dihydroergocristine (B93913), can be present as by-products from the fermentation process or as degradation products. researchgate.netakjournals.comakjournals.com These compounds are formed by the saturation of the C9-C10 double bond in the ergoline ring structure. nih.gov The presence of these derivatives as impurities must be monitored and controlled in pharmaceutical formulations.

The analytical challenge lies in developing chromatographic methods with sufficient resolving power to separate the parent compound, ergocristine, from its dihydro-derivative. The structural similarity between the two molecules can lead to co-elution, making accurate quantification difficult. Forced degradation studies are often employed to intentionally produce these degradants, which helps in the development and validation of stability-indicating analytical methods capable of separating and quantifying these impurities. researchgate.netakjournals.com

Enantiomers:

While C8-epimers are diastereomers, the potential for enantiomeric impurities also exists. Enantiomers are non-superimposable mirror images of each other and possess identical physical and chemical properties in an achiral environment. This makes their separation by conventional chromatographic techniques, such as standard reversed-phase HPLC, extremely challenging.

The separation of enantiomers requires the use of chiral stationary phases (CSPs) or the addition of a chiral selector to the mobile phase. These chiral environments create diastereomeric complexes with the enantiomers, allowing for their differential retention and separation. While the literature specifically detailing the enantioselective separation of this compound is limited, the general principles of chiral chromatography would apply. The development of such methods would be crucial for controlling the stereochemical purity of the drug substance, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.

Molecular Mechanisms and Receptor Pharmacology of Ergocristine Methanesulfonate

Ligand-Receptor Interactions and Binding Profiles

Ergocristine (B1195469) exhibits a complex pharmacological profile, acting on multiple classes of neurotransmitter receptors. Its activity is highly dependent on the receptor subtype and the tissue in which the receptor is expressed.

While specific binding affinity data for ergocristine at dopamine (B1211576) receptors is not extensively detailed in the literature, its functional effects strongly indicate significant interaction, particularly with the D2-like receptor family. A single injection of ergocristine has been shown to cause an immediate and complete blockade of prolactin secretion in rats. nih.gov This potent prolactin-lowering effect is a hallmark of D2 receptor agonism, as these receptors tonically inhibit prolactin release from the pituitary gland.

Studies on closely related ergot compounds further illuminate this interaction. Dihydroergocristine (B93913), a hydrogenated derivative, is reported to have a dual partial agonist/antagonist activity at dopaminergic receptors. drugbank.com Other ergot alkaloids, such as ergovaline, have been shown to bind with high affinity to D2 dopamine receptors, exhibiting a Ki (inhibition constant) of 6.9 nM, and to elicit second messenger responses comparable to dopamine itself. nih.gov These findings collectively suggest that ergocristine likely functions as a potent agonist or partial agonist at D2 dopamine receptors, which underlies its profound effect on prolactin secretion.

Ergocristine demonstrates a distinct and dualistic activity at α-adrenergic receptors. Research conducted in rat models has established that ergocristine acts as an agonist at α2-adrenoceptors while simultaneously functioning as an antagonist at α1-adrenoceptors. nih.gov

The agonist activity at α2-adrenoceptors is responsible for the compound's vasoconstrictive effects. nih.gov This was demonstrated in pithed rats where the pressor (blood pressure increasing) response to ergocristine was competitively reduced by yohimbine (B192690) (an α2-antagonist) but not by prazosin (B1663645) (an α1-antagonist). nih.gov In silico molecular docking studies support this, predicting a strong binding affinity of ergocristine for the alpha 2A adrenergic receptor. nih.gov

Conversely, at postsynaptic α1-adrenoceptors, ergocristine acts as a competitive antagonist. nih.gov In studies using the rat isolated vas deferens, ergocristine antagonized contractions induced by the α1-agonist phenylephrine (B352888) in a competitive manner. nih.gov This antagonistic activity is quantified by a pA2 value of 7.85, indicating a potent blockade of α1-adrenergic signaling. nih.gov

Receptor SubtypeActivityKey FindingQuantitative DataSource
α1-AdrenoceptorAntagonistCompetitively antagonized phenylephrine-induced contractions.pA2 = 7.85 nih.gov
α2-AdrenoceptorAgonistMediates vasoconstriction; pressor response blocked by yohimbine.Binding Energy = -10.3 kcal/mol nih.govnih.gov

Ergocristine's structural ergoline (B1233604) core allows for significant interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, which contributes to its effects on smooth muscle. taylorandfrancis.com The compound demonstrates a high affinity for the 5-HT2A receptor subtype. A molecular docking study calculated the binding energy of ergocristine at the 5-HT2A receptor to be -10.2 kcal/mol, indicating a strong and stable interaction. nih.gov This affinity for 5-HT2 receptors, along with α-adrenergic activity, is believed to mediate the vasoconstrictive properties of many ergot alkaloids. nih.gov The activity of related compounds, like ergotamine, as partial agonists at 5-HT2 receptors further supports the role of this receptor family as a key target for ergopeptines. mdpi.com

Receptor SubtypeInteraction TypeQuantitative DataSource
5-HT2A ReceptorBinding AffinityBinding Energy = -10.2 kcal/mol nih.gov

The dopaminergic, adrenergic, and serotonergic receptors modulated by ergocristine are all members of the G protein-coupled receptor (GPCR) superfamily. The specific downstream signaling pathways are dictated by the G protein subtype to which the receptor couples.

D2 Dopamine and α2-Adrenergic Receptors: These receptors typically couple to the Gαi/o family of G proteins. Agonism at these receptors, as exhibited by ergocristine, leads to the inhibition of the enzyme adenylyl cyclase. This action decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov Reduced cAMP levels result in decreased activity of protein kinase A (PKA), thereby modulating the function of numerous downstream cellular proteins and ion channels.

α1-Adrenergic Receptors: These receptors couple to Gαq/11 proteins. Ergocristine's antagonist action at these sites blocks the signaling cascade initiated by endogenous agonists like norepinephrine (B1679862). This blockade prevents the activation of phospholipase C, which would otherwise lead to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of protein kinase C.

5-HT2A Receptors: Similar to α1-adrenergic receptors, 5-HT2A receptors are coupled to Gαq/11 proteins. Interaction with these receptors can lead to the activation of the phospholipase C pathway, contributing to cellular responses such as smooth muscle contraction.

Intracellular Signaling Pathways and Molecular Targets

Beyond receptor-mediated signaling, research has sought to understand the influence of ergot alkaloids on fundamental cellular processes like cell division.

The p53-p21-RB-E2F1 signaling axis is a critical pathway that governs cell cycle progression and acts as a barrier to uncontrolled cell proliferation. scienovate.comnih.gov The tumor suppressor protein p53 can activate the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. scienovate.com By inhibiting CDKs, p21 prevents the phosphorylation of the retinoblastoma protein (RB), keeping it in its active, hypophosphorylated state. nih.gov In this state, RB binds to the transcription factor E2F1, repressing the expression of genes necessary for cell cycle progression. scienovate.com

However, the direct modulation of this pathway by ergocristine has not been established. A study investigating the cytotoxic mechanisms of six ergot alkaloids, including the closely related dihydroergocristine, analyzed their activity against a panel of cancer cell lines. nih.gov The results showed that the cytotoxic effects of these alkaloids were not correlated with the expression or mutational status of the tumor suppressor gene TP53 (the gene encoding the p53 protein). nih.gov This finding suggests that the cellular activity of these ergot alkaloids may occur through mechanisms independent of the p53 pathway. While the study identified correlations with other genes, including some classified as cell cycle and apoptosis regulators, a specific link to RB, E2F1, or p21 was not detailed. nih.gov Therefore, there is currently no direct evidence to suggest that ergocristine methanesulfonate (B1217627) exerts its effects by modulating the p53-p21-RB-E2F1 pathway.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, regulation of survivin, Mcl-1, PARP)

Research into the molecular effects of dihydroergocristine (DHECS), a derivative of ergocristine, has revealed its capacity to induce programmed cell death in cancer cells. Studies have shown that DHECS is effective in triggering apoptosis in human prostate cancer (PCa) cells. The mechanism involves the modulation of several key factors that regulate the cell cycle and programmed cell death.

Specifically, DHECS treatment has been observed to affect the expression and activity of proteins central to the apoptotic process. These include survivin, an inhibitor of apoptosis protein (IAP), and myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic BCL2 family member. By downregulating these survival-promoting proteins, DHECS facilitates the activation of the apoptotic cascade. Furthermore, the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is observed following DHECS treatment, indicating the execution of the cell death program.

These findings highlight a multi-faceted approach by which this ergocristine derivative can overcome cancer cell defenses and induce apoptosis. The table below summarizes the key proteins involved in the DHECS-induced apoptotic pathway in chemoresistant prostate cancer cells.

Protein TargetRole in ApoptosisEffect of Dihydroergocristine (DHECS)
Survivin Inhibitor of Apoptosis (IAP) family member; promotes cell survival.Inhibits expression at the transcriptional level.
Mcl-1 Anti-apoptotic BCL2 family protein; prevents apoptosis.Expression is negatively affected.
PARP DNA repair enzyme; cleavage indicates apoptosis.Cleavage is induced.

Activation/Inhibition of Kinase Cascades (e.g., AMPK, NF-κB, CREB, ERK, PP1α, AKT)

The mechanism of action for dihydroergocristine (DHECS) also extends to the modulation of critical intracellular signaling pathways known as kinase cascades. Research suggests that DHECS may exert some of its effects through dopamine receptor-mediated signaling. This involves the activation or inhibition of key kinases that regulate cellular processes like growth, survival, and inflammation.

Two significant pathways identified as being influenced by DHECS are the 5'-AMP-activated protein kinase (AMPK) and the nuclear factor kappa B (NF-κB) pathways. AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to the inhibition of cancer cell growth. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival; its inhibition is a key target in cancer therapy. The modulation of these kinase cascades by DHECS points to its potential to interfere with fundamental signaling networks that cancer cells rely on for their proliferation and survival.

Gene Expression and Protein Level Modulation

Dihydroergocristine (DHECS) has been shown to modulate the expression of multiple genes and the levels of their corresponding proteins, particularly those implicated in the regulation of the cancer cell cycle and apoptosis. In studies using chemoresistant prostate cancer cells, treatment with DHECS led to significant changes in several key regulatory molecules.

The compound affects factors such as the tumor suppressor p53 and its regulator, mouse double minute 2 homolog (MDM2). It also influences the retinoblastoma protein (RB) and the cyclin-dependent kinase inhibitor p21, both of which are critical for controlling cell cycle progression. Additionally, DHECS impacts the E2F transcription factor 1 (E2F1), which plays a crucial role in the G1/S transition of the cell cycle. At the protein level, DHECS has been shown to inhibit the expression of survivin, a key inhibitor of apoptosis. These alterations at the gene and protein level collectively contribute to the induction of cell cycle arrest and apoptosis in cancer cells.

In Vitro Cellular Models for Mechanistic Studies

Application in Chemoresistant Cancer Cell Lines (e.g., Prostate Cancer Cells)

In vitro studies have utilized chemoresistant prostate cancer (PCa) cell lines to evaluate the efficacy and mechanism of action of dihydroergocristine (DHECS). These cellular models are crucial for understanding how certain compounds can overcome the resistance that cancers often develop to standard chemotherapies.

Research has demonstrated that DHECS exhibits potent activity against chemoresistant PCa cells

Metabolic Pathways and Biotransformation Studies of Ergocristine Methanesulfonate

Major Metabolic Transformations in Research Models

The biotransformation of ergocristine (B1195469) involves a series of complex enzymatic reactions that modify its chemical structure. These transformations are primarily oxidative in nature and have been characterized through comparative metabolic studies in different species.

Aromatic and Aliphatic Hydroxylations

Hydroxylation is a major metabolic pathway for ergocristine, occurring at both aromatic and aliphatic positions of the molecule. This process introduces hydroxyl groups, thereby increasing the polarity of the compound and facilitating its excretion.

In vitro studies using equine and human liver S9 fractions have demonstrated that ergocristine is extensively metabolized to various hydroxylated derivatives. mdpi.com These include the formation of mono- and di-hydroxy metabolites. acs.org A notable species-specific difference has been observed in the hydroxylation patterns. For instance, the formation of 8'-hydroxy metabolites has been identified as a unique pathway in human metabolism. mdpi.comrsc.org Conversely, the formation of 13/14-hydroxy and 13,14-dihydro-diol metabolites appears to be specific to equine metabolism. mdpi.comrsc.org These findings suggest that hydroxylation can occur on both the ergoline (B1233604) ring system (aliphatic) and the peptide moiety (potentially aromatic). acs.org Further research in human cell cultures has also confirmed that hydroxylation is a significant metabolic route for ergocristine. nih.gov

N-Dealkylation and N-Oxidation Pathways

N-dealkylation and N-oxidation represent other important routes in the metabolism of ergocristine. These reactions involve the modification of the nitrogen atoms within the ergoline structure.

The formation of N-oxide metabolites of ergocristine has been observed in incubations with both equine and human liver S9 fractions, indicating that N-oxidation is a shared metabolic pathway across these species. mdpi.comacs.orgrsc.org N-dealkylation, which involves the removal of an alkyl group from a nitrogen atom, leads to the formation of "nor-" metabolites. While dealkylation at the N6 position of the ergoline structure has been noted for other ergot alkaloids, a comparative study reported that no N-dealkylated metabolite of ergocristine was detected in their experimental setup. rsc.org

O-Demethylation Reactions

Based on the available scientific literature, O-demethylation has not been identified as a significant metabolic pathway for ergocristine. Studies focused on the biotransformation of ergocristine have primarily reported hydroxylations, N-oxidations, and the formation of nor-metabolites, without detailing any O-demethylation reactions.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Information regarding the Phase II conjugation reactions of ergocristine, such as glucuronidation and sulfation, is limited in the current scientific literature. While these pathways are common for increasing the water solubility and facilitating the excretion of xenobiotics and their metabolites, specific studies detailing the formation of ergocristine glucuronide or sulfate (B86663) conjugates have not been prominently reported.

In Vitro Metabolic Stability and Metabolite Identification

In vitro models are invaluable tools for assessing the metabolic stability of compounds and identifying their metabolites. Liver S9 fractions, which contain a mixture of microsomal and cytosolic enzymes, are frequently used for this purpose.

Use of Liver S9 Fractions (e.g., Equine, Human)

The metabolic fate of ergocristine has been investigated using liver S9 fractions from both equine and human sources. mdpi.comrsc.org These studies have revealed that ergocristine is subject to extensive metabolism in both species, with a significant degree of overlap in the metabolic pathways. mdpi.com The primary metabolites identified include hydroxylated derivatives, N-oxides, and nor-metabolites. mdpi.comacs.orgrsc.org

High-resolution tandem mass spectrometry (HRMS/MS) has been a key analytical technique for the postulation of metabolite structures. mdpi.comrsc.org The comparison of the MS² spectra of the metabolites with that of the parent compound allows for the identification of specific metabolic transformations. mdpi.com

Below is a table summarizing the key metabolic findings for ergocristine in equine and human liver S9 fractions.

Metabolic PathwayMetabolite TypeSpecies SpecificityReference
Hydroxylation 8'-hydroxy metabolitesHuman mdpi.comrsc.org
13/14-hydroxy metabolitesEquine mdpi.comrsc.org
13,14-dihydro-diol metabolitesEquine mdpi.comrsc.org
Mono- and di-OH metabolitesBoth (general) acs.org
N-Oxidation N-oxide metabolitesBoth mdpi.comacs.orgrsc.org
N-Dealkylation Nor-metabolitesNot observed for ergocristine in one study rsc.org

These in vitro studies using liver S9 fractions provide valuable insights into the metabolic stability and the primary biotransformation pathways of ergocristine, highlighting both common and species-specific metabolic routes.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a critical analytical tool in the study of drug metabolism, providing the necessary accuracy and resolution to identify metabolites in complex biological matrices. nih.gov In the context of ergocristine methanesulfonate (B1217627), HRMS, often coupled with liquid chromatography (LC), has been instrumental in elucidating its biotransformation products.

Research utilizing reversed-phase liquid chromatography coupled to high-resolution tandem mass spectrometry (HRMS/MS) has successfully identified several classes of ergocristine metabolites from in vitro incubations with liver S9 fractions. nih.gov The high mass accuracy of instruments like Fourier transform mass spectrometers (FTMS) allows for the determination of elemental compositions for metabolite ions and their fragments, which is a key step in structure elucidation. nih.govnih.gov

One study investigating the metabolism of ergocristine in human cell cultures employed HPLC coupled with fluorescence detection and Fourier transform mass spectrometry (HPLC-FLD-FTMS). nih.gov This technique allowed for the detection and characterization of various hydroxylated metabolites. For instance, analysis of ergocristine incubated with HT-29 human colon carcinoma cells revealed metabolite peaks with a mass difference of 16 Da compared to the parent compound, suggesting the introduction of a hydroxy group during Phase I metabolism. nih.gov The molecular formula for these hydroxylated metabolites was determined to be C₃₅H₄₀O₆N₅, in contrast to the C₃₅H₄₀O₅N₅ formula of ergocristine. nih.gov Further fragmentation analysis using higher energy collision-induced dissociation (HCD) helps in postulating the position of the hydroxylation. nih.gov

The table below summarizes the key HRMS findings for the profiling of ergocristine metabolites.

Table 1: High-Resolution Mass Spectrometry Data for Ergocristine Metabolites

Metabolite Class Analytical Technique Key Findings Molecular Formula (Hydroxylated Metabolite)
Hydroxylated metabolites HPLC-FLD-FTMS Detection of metabolites with a +16 Da mass shift from the parent compound, indicating mono-hydroxylation. C₃₅H₄₀O₆N₅

Enzyme-Based Identification Strategies for Xenobiotic Metabolites

The identification of enzymes responsible for the metabolism of xenobiotics like ergocristine methanesulfonate is fundamental to understanding its pharmacokinetic profile. Enzyme-based strategies typically involve in vitro incubation of the compound with various enzyme preparations, such as liver microsomes, S9 fractions, or recombinant enzymes, followed by analysis of the resulting metabolites. researchgate.net

The metabolism of ergopeptine alkaloids, including ergocristine, is known to be mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being a key enzyme in their biotransformation. nih.govresearchgate.net Studies have shown that ergot alkaloids are metabolized by CYP3A enzymes, and they can also inhibit the activity of these enzymes. nih.govnih.gov

In vitro studies using liver microsomes from various species are a common strategy to investigate CYP-mediated metabolism. researchgate.netnih.gov These preparations contain a high concentration of Phase I enzymes, including a range of CYP isoforms. By incubating ergocristine with liver microsomes and analyzing the turnover of the parent compound and the formation of metabolites, researchers can characterize the primary metabolic pathways. For example, the conversion of ergotamine, a structurally related ergopeptine, to its metabolites has been evaluated using rat liver microsomes, demonstrating the utility of this system for studying ergot alkaloid metabolism. nih.gov

While specific studies detailing the use of a panel of recombinant human CYP enzymes to identify the precise isoforms responsible for ergocristine metabolism are not extensively documented in the available literature, this is a standard industry approach. Such a strategy would involve incubating this compound with individual recombinant CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) to determine which enzymes catalyze its biotransformation. This approach allows for a definitive identification of the metabolic pathways and can help predict potential drug-drug interactions. mdpi.com

Comparative Metabolism across Different Biological Systems

The metabolic profile of a xenobiotic can vary significantly between different species, which is a critical consideration in preclinical research for extrapolating animal data to humans. Comparative in vitro metabolism studies are therefore essential.

One key study directly compared the metabolism of ergocristine in equine and human liver S9 fractions. nih.gov While largely overlapping metabolic patterns were observed, yielding nor-, N-oxide, hydroxy, and dihydro-diol metabolites, some species-specific pathways were identified. The formation of 8'-hydroxy metabolites appeared to be unique to human metabolism, whereas the formation of 13/14-hydroxy and 13,14-dihydro-diol metabolites was unique to the equine system. nih.gov

Further insights can be drawn from studies on structurally similar ergopeptine alkaloids. For instance, an investigation into the metabolism of dihydro-alpha-ergocryptine in rat, monkey, and human microsomes and hepatocytes found that the compound was extensively metabolized in all species. nih.gov The human metabolic pattern was complex, consisting of eight metabolites that were also produced in either rats or monkeys, suggesting that these two species together could cover the human metabolic profile for toxicological assessment. nih.gov

Another study examined ergocristine metabolism in different human cell lines, revealing system-dependent variations. nih.gov Human colon carcinoma cells (HT-29) showed extensive metabolism, rapidly forming a variety of hydroxylated metabolites. In contrast, human hepatocellular liver carcinoma cells (HepG2) exhibited weaker metabolism, and human primary renal proximal tubule epithelial cells (RPTEC) were not able to metabolize ergocristine, despite showing significant uptake of the compound. nih.gov

The following table summarizes the findings from comparative metabolism studies of ergocristine and a related compound.

Table 2: Comparative Metabolism of Ergocristine and Related Ergopeptines

Compound Biological System Key Metabolic Pathways/Metabolites Reference
Ergocristine Human Liver S9 Nor-, N-oxide, hydroxy, 8'-hydroxy metabolites nih.gov
Equine Liver S9 Nor-, N-oxide, hydroxy, 13/14-hydroxy, 13,14-dihydro-diol metabolites nih.gov
Human HT-29 Cells Extensive hydroxylation nih.gov
Human HepG2 Cells Weak metabolism nih.gov
Human RPTEC Cells No metabolism observed nih.gov
Dihydro-alpha-ergocryptine Rat Microsomes/Hepatocytes Extensive metabolism (produced 7 of 8 human metabolites) nih.gov
Monkey Microsomes/Hepatocytes Extensive metabolism (produced 6 of 8 human metabolites) nih.gov

Toxicokinetics in Preclinical Research Models (Excluding Clinical Outcomes)

Toxicokinetics is the study of the absorption, distribution, metabolism, and excretion (ADME) of a substance at high, potentially toxic doses. researchgate.net It is a regulatory and scientific requirement in the drug development process, helping to relate dose levels used in preclinical toxicity studies to the actual systemic exposure of the test substance. rsc.org Specific toxicokinetic data for this compound in preclinical models is limited in the public domain. However, insights can be gained from studies on structurally related ergopeptine alkaloids, such as ergotamine, in animal models like mice.

A study investigating the effects of ergotamine in male mice provided data on its distribution in various tissues. nih.govexlibrisgroup.com Following administration, ergotamine was identified in the kidney, liver, and brainstem, but was below detectable limits in other brain regions like the cerebral cortex, cerebellum, and thalamus. nih.gov The presence of the parent compound in the brainstem is significant as it indicates the potential to cross the blood-brain barrier and exert effects on the central nervous system. nih.gov The study also identified two biotransformation products of ergotamine in the liver and kidney, but not in the brain, suggesting that the metabolites may have different distribution characteristics than the parent compound. nih.govexlibrisgroup.com

The general disposition of ergot alkaloids involves absorption from the gastrointestinal tract, distribution to various tissues, extensive hepatic metabolism (as discussed in previous sections), and subsequent excretion. researchgate.netmhmedical.com The primary route of excretion for ergot alkaloids and their metabolites is through the bile into the feces, with a smaller amount excreted in the urine. drugbank.com

The table below presents tissue distribution data for ergotamine from a preclinical mouse model, which may serve as a surrogate to understand the potential distribution of ergocristine.

Table 3: Tissue Distribution of Ergotamine in a Mouse Model

Tissue Detection of Ergotamine Detection of Metabolites
Liver Detected Detected
Kidney Detected Detected
Brainstem Detected Not Detected
Cerebral Cortex Not Detected Not Detected
Cerebellum Not Detected Not Detected

Data derived from studies on ergotamine and may be used for inferential purposes for ergocristine. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
Ergocristine
Ergotamine
Dihydro-alpha-ergocryptine
8'-hydroxy ergocristine
13/14-hydroxy ergocristine
13,14-dihydro-diol ergocristine
Nor-ergocristine
N-oxide ergocristine
Dihydroergotamine
Ergonovine
Lysergic Acid

Synthetic Derivatives and Structure Activity Relationships of Ergocristine Methanesulfonate

Design and Synthesis of Ergocristine (B1195469) Analogues and Semi-synthetic Derivatives

The generation of ergocristine analogues primarily involves two strategic approaches: modification of the peripheral peptide side chain and alteration of the core ergoline (B1233604) ring system. These modifications can be achieved through total synthesis, semi-synthetic methods starting from the natural product, or biotechnological techniques like directed biosynthesis. researchgate.net

The tripeptide portion of ergocristine, composed of L-valine, L-phenylalanine, and L-proline, is fundamental to its specific biological interactions. Altering this moiety is a key strategy for creating novel derivatives.

Directed Biosynthesis: One innovative approach involves manipulating the biosynthetic machinery of the producing fungus, Claviceps purpurea. By supplying the fungal culture with analogues of the constituent amino acids (proline, valine, or leucine), it is possible to induce the nonribosomal peptide synthetases (NRPSs) to incorporate these unnatural precursors. This technique leverages the substrate flexibility of these enzymes to generate a library of new ergocristine derivatives with modified peptide side chains.

The ergoline ring is considered the primary pharmacophore, responsible for the compound's general affinity for various receptors. nih.govnih.gov Modifications to this tetracyclic structure can significantly impact potency and selectivity.

Hydrogenation: A common modification is the catalytic hydrogenation of the C9-C10 double bond of the ergoline ring. This process yields dihydro-derivatives, such as dihydroergocristine (B93913). nih.govechemi.com This structural change alters the three-dimensional conformation of the ergoline system, which can lead to profound changes in its pharmacological profile.

Substitutions on the Ring: While challenging, synthetic strategies have been developed to introduce substituents at various positions on the ergoline rings. nih.gov These methods, often part of a total synthesis approach, allow for the creation of analogues with functional groups added to the indole (B1671886) (A/B rings) or C-ring, enabling fine-tuning of the molecule's properties. nih.gov

N-Dealkylation: The methyl group at the N6 position of the ergoline structure can be a site for modification. While observed in metabolic studies of similar ergot alkaloids, targeted synthetic dealkylation or replacement of this group can produce another class of analogues. taylorandfrancis.com

Exploration of Structure-Activity Relationships (SAR) for Biological Properties

SAR studies are crucial for understanding how specific chemical features of ergocristine and its derivatives translate into biological activity. By correlating structural changes with receptor binding and cellular effects, researchers can design more effective and selective compounds.

Ergocristine's pharmacological effects are mediated through its interaction with adrenergic, serotonergic, and dopaminergic receptors, a consequence of the ergoline ring's structural similarity to endogenous neurotransmitters. researchgate.netnih.gov The nature of the peptide side chain and stereochemistry at the C-8 position significantly modulate this binding. nih.govresearchgate.net

The Ergoline Pharmacophore: The tetracyclic ergoline ring system is the essential feature for binding to biogenic amine receptors. nih.govnih.gov

Role of the Peptide Moiety: While the ergoline ring provides the core affinity, the bulky tripeptide side chain influences the binding potency and receptor subtype selectivity. Amino acid alkaloids, like ergocristine, are known to be active antagonists at α-adrenoceptors, a property not shared by simpler amine alkaloids (like ergometrine) that lack the complex peptide side-chain. taylorandfrancis.com

Stereochemistry: Ergot alkaloids exist as pairs of C-8 isomers (epimers). The R-epimer (e.g., ergocristine) has traditionally been considered the more biologically active form compared to the S-epimer (e.g., ergocristinine). nih.govresearchgate.net However, molecular docking studies have shown that both epimers can bind effectively to vascular receptors, though with different affinities and interactions, suggesting the S-epimers may also contribute to physiological effects. nih.govnih.gov

An in-silico molecular docking study compared the binding affinities of ergocristine (R-epimer), ergocristinine (B1242015) (S-epimer), and a simpler analogue, lysergic acid amide, to key vascular receptors.

CompoundReceptor TargetPredicted Binding Affinity (kcal/mol)
ErgocristineSerotonin (B10506) (5-HT)2A-10.2
ErgocristinineSerotonin (5-HT)2A-9.7
Lysergic Acid AmideSerotonin (5-HT)2A-9.3
ErgocristineAlpha2A Adrenergic-10.3
ErgocristinineAlpha2A Adrenergic-8.7
Lysergic Acid AmideAlpha2A Adrenergic-9.4
Data sourced from an in-silico study using AutoDock Vina. nih.gov A more negative value indicates a higher predicted binding affinity.

These results suggest that ergocristine has the highest binding affinity for these receptors, and the structural differences between the epimers, as well as the absence of the peptide ring system in lysergic acid amide, directly correlate with varied receptor affinities. nih.gov

The binding of ergocristine derivatives to their receptors initiates downstream cellular events. SAR studies have linked specific structural modifications to distinct cellular outcomes, such as cytotoxicity and apoptosis.

Cytotoxicity of the Peptide Side Chain: Among six major ergot alkaloids tested on human primary cells, ergocristine was found to be the most cytotoxic compound. nih.gov This suggests that the specific combination of amino acids in its peptide chain (valine-phenylalanine-proline) contributes significantly to this effect. The peptide ergot alkaloids showed notable uptake and accumulation into cells, leading to apoptosis, whereas the simpler ergometrine, lacking the peptide structure, showed no cellular uptake and no cytotoxic effect. nih.gov

Effects of Ergoline Ring Modification: The semi-synthetic derivative dihydroergocristine (DHECS), which has a saturated C9-C10 bond in the ergoline ring, has been shown to be effective in inducing cell cycle arrest and apoptosis in human prostate cancer cells, including chemoresistant lines. nih.gov This demonstrates that modification of the ergoline ring can lead to novel cellular activities and potential therapeutic applications. nih.gov

Compound/DerivativeChemical ModificationObserved Cellular EffectCell Type
ErgocristineNatural peptide side chainInduction of apoptosis; most cytotoxic among tested ergot alkaloidsHuman renal proximal tubule epithelial cells (RPTEC)
Dihydroergocristine (DHECS)Hydrogenation of ergoline C9-C10 bondInduction of cell cycle arrest and apoptosisHuman prostate cancer cells
ErgometrineLacks peptide side chainNo cytotoxic effect; no cellular uptakeHuman primary cells
Table compiled from findings in referenced studies. nih.govnih.gov

Role in Lead Compound Discovery and Optimization in Drug Research

The potent and diverse biological activities of ergot alkaloids make them exemplary lead compounds for drug discovery. researchgate.net Ergocristine and its relatives from the ergotoxine (B1231518) group have served as starting points for the development of numerous semi-synthetic drugs. nih.gov

The process of lead optimization involves leveraging SAR data to modify the lead compound (ergocristine) to enhance desired properties (e.g., receptor selectivity, therapeutic efficacy) while minimizing others. The development of dihydro-derivatives is a classic example of this principle. The hydrogenation of the ergoline ring in the ergotoxine alkaloids (including ergocristine) to produce co-dergocrine mesylate (Hydergine) was an early effort to modify the natural compounds for therapeutic use in age-related cognitive impairment. nih.govwikipedia.org

Similarly, bromocriptine, a potent dopamine (B1211576) receptor agonist used in the treatment of Parkinson's disease, is a semi-synthetic derivative of another closely related ergopeptine, ergocryptine. nih.govnih.gov This highlights the broader utility of the ergopeptine scaffold, including ergocristine, as a foundational structure for generating novel therapeutics by applying the principles of medicinal chemistry and lead optimization. researchgate.net The use of ergocristine itself as a precursor in the synthesis of other complex molecules further underscores its importance as a versatile chemical scaffold. wikipedia.orgfederalregister.gov

Emerging Research Areas and Future Perspectives for Ergocristine Methanesulfonate

Development of Advanced Biosensors for Ergocristine (B1195469) Detection

The rapid and accurate detection of ergocristine is critical in various fields, from food safety to pharmaceutical production. Advanced biosensors offer a promising alternative to traditional analytical methods like high-performance liquid chromatography (HPLC), which, while reliable, can be time-consuming and require extensive sample preparation. uantwerpen.beelectrochemsci.org Piezoelectric biosensors, such as those using a Quartz Crystal Microbalance (QCM), represent a key area of development. electrochemsci.orgresearchgate.net These devices work by detecting mass changes on the crystal surface, offering a label-free method for identifying target molecules. researchgate.net

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have custom-made recognition sites for a specific target molecule. nih.govmdpi.com Often described as artificial receptors or plastic antibodies, MIPs offer high specificity, stability, and cost-effectiveness, making them ideal for sensor development. mdpi.comnih.gov

The process of creating a MIP involves polymerizing functional monomers in the presence of a "template" molecule—in this case, ergocristine. mdpi.com A crosslinker is added to create a rigid polymer matrix around the template-monomer complex. mdpi.com Subsequent removal of the template molecule leaves behind cavities that are perfectly complementary in size, shape, and chemical functionality to ergocristine. mdpi.com

When integrated into a sensor platform, these MIPs can selectively rebind ergocristine from a complex sample, generating a measurable signal through various transduction methods, including electrochemical, optical, or mass-sensitive techniques. nih.govresearchgate.net While the development of MIP-based sensors has shown great promise in academic settings, their transition to commercial applications is an ongoing area of focus. nih.govmdpi.com

In the biotechnological production of ergocristine, typically through fermentation with Claviceps purpurea, real-time monitoring is essential for process optimization and quality control. google.comnih.gov Integrating biosensors directly into the production workflow can provide continuous data on critical parameters. nih.gov This allows for immediate adjustments to the fermentation conditions, such as nutrient levels or pH, to maximize yield and ensure product consistency. google.com

Disposable sensors based on screen-printed electrodes are particularly innovative for this purpose, offering a practical solution for monitoring bioprocesses. nih.gov The development of robust and reliable biosensors is a key step toward more efficient and controlled manufacturing of ergocristine and other fermentation-derived products. nih.gov

Computational Approaches in Ergocristine Research

Computer-aided or in silico methods are becoming indispensable tools in drug discovery and molecular research. mdpi.comcmu.edunih.gov These computational approaches allow scientists to simulate and predict molecular behaviors, significantly reducing the time and cost associated with laboratory experiments. nih.gov For ergocristine, these methods provide profound insights into its interactions with biological targets and its chemical stability.

Molecular docking is a computational technique used to predict how a ligand, such as ergocristine, binds to a receptor protein at the atomic level. mdpi.com This method is crucial for understanding the pharmacological activity of ergocristine and its epimer, ergocristinine (B1242015). Ergot alkaloids are known to exist in two primary forms: the C-8-R-isomer (-ine form), which is typically more biologically active, and the C-8-S-isomer (-inine form). researchgate.netnih.gov

Binding Energies (kcal/mol) of Ergocristinine with Vascular Receptors
ReceptorBinding Energy (AutoDock Vina)Binding Energy (DockThor)
Serotonin (B10506) (5-HT)2A Receptor-9.7-11.0
Alpha2A Adrenergic Receptor-8.7-11.4

Data sourced from in silico molecular docking studies. researchgate.netnih.govresearchgate.net

These simulations also identified specific molecular interactions, such as the formation of hydrogen bonds between ergocristinine and amino acid residues within the receptor binding sites. researchgate.netnih.gov

While specific studies on ergocristine are limited, research on analogous ergopeptides like ergocornine and α-ergocryptine has utilized complex simulations to model the epimerization process. researchgate.net These models suggest that the conversion occurs through an intermediate enol conformation. researchgate.net Quantum calculations for ergocornine indicated a slight preference for the S-epimer configuration at equilibrium. researchgate.net Such computational approaches can predict reaction kinetics and equilibrium states under various solvent conditions, providing valuable data that complements experimental findings. researchgate.net

Innovative Production Strategies

The traditional production of ergocristine relies on the submerged cultivation of select strains of the fungus Claviceps purpurea under controlled fermentation conditions. google.com A patented process, for example, utilizes the strain Claviceps purpurea F.I. S40 (ATCC 20103) in a nutrient medium containing specific carbon and nitrogen sources, such as saccharose and asparagine, to yield high concentrations of ergocristine. google.com

Modern biotechnology and synthetic biology offer innovative strategies to enhance the production of ergot alkaloids. One promising approach involves the genetic modification of host organisms. Research on the related fungus Claviceps paspali has shown that knocking out specific genes in the alkaloid biosynthesis pathway can significantly increase the production of desired compounds like ergometrine by redirecting metabolic flux. researchgate.netmdpi.com Similar gene knockout or overexpression strategies could potentially be applied to C. purpurea to create strains that overproduce ergocristine.

Furthermore, heterologous expression, which involves transferring the entire biosynthetic pathway for an ergot alkaloid into a more manageable host organism like yeast (Saccharomyces cerevisiae) or another fungus (Aspergillus nidulans), represents a frontier in production. nih.gov These strategies could lead to more efficient, scalable, and controllable production of ergocristine methanesulfonate (B1217627) for pharmaceutical use.

Synthetic Biology for Tailored Alkaloid Production

The production of complex natural compounds like ergocristine, a peptide ergot alkaloid, has traditionally relied on agricultural cultivation of the Claviceps purpurea fungus or fermentation processes, which can be inefficient and subject to environmental variability. nih.gov Synthetic biology offers a promising alternative, aiming to engineer microbial "cell factories" for the controlled and optimized production of these valuable alkaloids. rsc.org The core of this approach lies in reprogramming the intricate biosynthetic pathways of ergot alkaloids in more tractable host organisms, or "chassis strains," such as Saccharomyces cerevisiae or Aspergillus nidulans. nih.govresearchgate.netresearchgate.net

Researchers are focused on several key strategies:

Pathway Reconstruction: The entire multi-gene pathway for ergot alkaloid synthesis can be transferred into a heterologous host. This allows for production in a controlled bioreactor environment, independent of the complexities of the native fungal host. rsc.org

Metabolic Reprogramming: To increase yields, scientists are developing various strategies to reprogram these biosynthetic pathways. nih.gov This can involve overcoming metabolic bottlenecks, optimizing the expression of key enzymes, and redirecting precursor molecules toward the desired alkaloid. The goal is to simplify the production process and boost the final titer. nih.gov

Hybrid Systems: A novel approach combines synthetic biology with traditional chemical synthesis (Sbio-Csyn). nih.govfrontiersin.org In this model, a microbial factory is engineered to produce a key intermediate, which is then chemically converted to the final product or a precursor. nih.govfrontiersin.org This hybrid strategy leverages the stereospecificity of enzymes for complex initial steps and the efficiency of chemical reactions for later transformations, potentially avoiding the limitations inherent in either system alone. nih.gov For instance, a combined system for the production of the ergot alkaloid agroclavine, a precursor in the lysergic acid pathway, reached a titer of 1209 mg/L, the highest reported to date. nih.gov Similarly, a hybrid system for producing chanoclavine, another key intermediate, yielded over 3 g/L. researchgate.netfrontiersin.org These advances provide a blueprint for the high-yield production of foundational molecules required for the semi-synthesis of compounds like ergocristine.

These synthetic biology approaches are crucial for producing valuable precursors like lysergic acid, from which many ergot drugs are semi-synthetically derived. researchgate.net By engineering strains for the overproduction of such key intermediates, the manufacturing of complex ergopeptines like ergocristine can be made more efficient and economically viable. rsc.org

Process Analytical Technologies (PAT) in Fermentation and Manufacturing Control

Process Analytical Technology (PAT) is a framework promoted by regulatory bodies like the U.S. Food and Drug Administration (FDA) to revolutionize pharmaceutical manufacturing. thermofisher.com The central principle of PAT is to move from testing product quality after production to building quality in from the start ("Quality by Design"). agcbio.com This is achieved through a system of designing, analyzing, and controlling manufacturing processes via timely measurements of critical quality and performance attributes. xuetangonline.com For a compound like ergocristine methanesulfonate, which originates from fungal fermentation, PAT is instrumental in ensuring batch-to-batch consistency and reproducibility. nih.govresearchgate.net

In the context of ergot alkaloid fermentation, PAT involves the real-time, in-line or on-line monitoring of Critical Process Parameters (CPPs) that directly impact the Critical Quality Attributes (CQAs) of the final product. thermofisher.commt.com

Key PAT Tools and Applications in Fermentation:

PAT ToolApplication in FermentationMonitored ParametersBenefit
Mass Spectrometry (MS) Real-time off-gas analysis of the fermenter headspace. thermofisher.comeuropeanpharmaceuticalreview.comOxygen (O₂) consumption, Carbon Dioxide (CO₂) evolution, Respiratory Quotient (RQ). thermofisher.comProvides invaluable, non-invasive insight into the physiological state and growth kinetics of the culture, helping to determine the optimal harvest time for maximum yield. thermofisher.comeuropeanpharmaceuticalreview.com
Spectroscopy (NIR, Raman, Mid-IR) In-line monitoring of the fermentation broth. agcbio.comxuetangonline.comSubstrate concentration, product (alkaloid) concentration, biomass, and other metabolites. nih.govAllows for continuous process verification, enabling timely adjustments to feed rates and other parameters to maintain optimal conditions and ensure consistent product quality. agcbio.comnih.gov
Chemometrics & Multivariate Data Analysis Integrated analysis of data from multiple PAT sensors. xuetangonline.comProcess modeling, fault detection, and predictive control.Creates a comprehensive understanding of the process, allowing for the identification of root causes for deviations and enabling proactive control to prevent batch failures. xuetangonline.comresearchgate.net

By implementing PAT, manufacturers can achieve a deeper process understanding, leading to improved efficiency, reduced waste, and enhanced control. This framework facilitates a shift towards continuous manufacturing and real-time release testing, significantly shortening production timelines while ensuring the consistent quality of the active pharmaceutical ingredient. agcbio.comnih.gov

Unraveling Complex Molecular Pathways and Targets

Ergocristine and other ergot alkaloids exert their pharmacological effects by interacting with a range of neuroreceptor systems, a consequence of the structural similarity between their core ergoline (B1233604) ring system and endogenous neurotransmitters like serotonin, dopamine (B1211576), and noradrenaline. mdma.chnih.gov This allows them to act as agonists or antagonists at various receptor subtypes, leading to a broad spectrum of biological activities. researchgate.net

The primary molecular targets for ergocristine include:

Adrenergic Receptors: Research has shown that ergocristine exhibits a complex interaction with alpha-adrenergic receptors. It acts as an agonist at α2-adrenoceptors, which can mediate vasoconstriction. nih.gov Conversely, it behaves as a competitive antagonist at α1-adrenoceptors. nih.gov

Serotonin (5-HT) Receptors: Ergot alkaloids have a high affinity for various serotonin receptors. nih.gov Molecular docking studies have been employed to predict the binding affinity of ergocristine for the 5-HT₂A receptor, a key target in mediating vascular and smooth muscle contraction. nih.gov

Dopamine Receptors: The ergoline structure is also analogous to dopamine, allowing for interaction with dopamine D1 and D2 receptor families. nih.gov

Investigative Methods and Findings:

Modern research utilizes a combination of in silico and ex vivo techniques to elucidate these interactions. Molecular docking, for example, is a computational method used to predict how a ligand binds to a receptor's active site.

Predicted Binding Affinities (kcal/mol) of Ergot Alkaloids to Neuroreceptors nih.gov
CompoundSerotonin (5-HT)₂A ReceptorAlpha (α)₂A Adrenergic Receptor
Ergocristine-10.2-10.3
Ergocristinine (S-epimer)-9.7-8.7
Lysergic Acid Amide-9.3-9.4

These docking studies reveal that ergocristine has a very high predicted binding affinity for both serotonergic and adrenergic receptors. nih.gov The studies also highlight the importance of stereochemistry, as the S-epimer, ergocristinine, shows a lower binding affinity, which may correlate with its different biological activity profile. nih.gov The ergoline ring is considered the primary functional group responsible for this receptor binding. nih.gov Unraveling these complex interactions at a molecular level is crucial for understanding the compound's mechanism of action and for the future design of more selective therapeutic agents. biorxiv.org

Addressing Stereochemical Challenges in Synthesis and Analysis

The molecular structure of ergocristine, like other ergopeptines, is characterized by significant stereochemical complexity, presenting challenges in both its synthesis and analytical characterization. researchgate.net The ergoline ring system contains multiple asymmetric centers, which must be precisely controlled to yield the biologically active isomer. nih.gov

A primary stereochemical challenge is the potential for epimerization at the C-8 position of the ergoline nucleus. nih.gov

Ergocristine is the C-8-(R)-isomer, which is the pharmacologically active form.

Ergocristinine is the corresponding C-8-(S)-isomer, or S-epimer.

This inversion of stereochemistry at a single carbon atom results in two distinct compounds with different three-dimensional shapes and, consequently, different biological activities and receptor binding affinities. nih.gov The double bond at the C9-C10 position facilitates this epimerization, which can occur under certain conditions, such as exposure to acidic or basic environments. nih.gov

Implications for Synthesis and Analysis:

Synthesis: During both fermentation and semi-synthetic manufacturing processes, conditions must be carefully controlled to prevent the formation of the undesired ergocristinine epimer. The total synthesis of ergot alkaloids is notoriously lengthy and inefficient precisely because of the difficulty in controlling the stereochemistry at multiple centers. researchgate.net Therefore, purification processes must be robust enough to separate these closely related epimers. researchgate.net

Analysis: For quality control, it is imperative that analytical methods can distinguish between and quantify both ergocristine and ergocristinine. researchgate.net Stability-indicating methods, such as High-Performance Liquid Chromatography (HPLC), are developed specifically for this purpose. nih.gov The European Standard Method for analyzing ergot alkaloids in food, for instance, requires the quantification of the six most common alkaloids and their corresponding epimers. nih.gov The development of stable isotope-labeled internal standards for ergocristine enhances the accuracy and reliability of quantification by HPLC-MS/MS, providing a more precise tool for monitoring and control. nih.gov

Addressing these stereochemical issues is fundamental to ensuring the quality, consistency, and efficacy of any pharmaceutical product containing this compound.

Q & A

Q. What established methods are used to synthesize ergocristine methanesulfonate, and how can purity be validated?

this compound is synthesized via microbial fermentation using Claviceps purpurea, followed by extraction and separation from co-produced alkaloids like ergotamine. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry to confirm structural integrity and quantify impurities. Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying stereochemical configuration, particularly for distinguishing ergocristine from its epimer, ergocristinine .

Q. What analytical techniques are recommended for characterizing this compound in pharmacological studies?

Pharmacological characterization should include:

  • Dose-response assays (e.g., arterial contractility models, as in ).
  • Chromatographic methods (HPLC, LC-MS) to monitor stability under experimental conditions.
  • Statistical validation (e.g., Kolmogorov–Smirnov tests for normality, Levene’s test for variance homogeneity) to ensure data robustness . Supplementary materials should detail instrument parameters and raw data for reproducibility .

Q. How should researchers design experiments to study time-dependent effects of this compound?

Use longitudinal study designs with repeated measures over defined intervals (e.g., 15–180 minutes). Include control groups for baseline comparisons and apply generalized estimating equations (GEE) to model interactions between treatment and time. For example, in vascular response studies, paired t-tests at each time point can isolate treatment effects (e.g., POB treatment vs. control) .

Advanced Research Questions

Q. How do epimerization dynamics (e.g., R-epimer ergocristine vs. S-epimer ergocristinine) influence pharmacological outcomes?

Epimer-specific effects can be assessed via:

  • Independent t-tests to compare contractile responses between R- and S-epimers at critical time points (e.g., 60–180 minutes).
  • Interaction analysis (Wald Chi-Square tests) to evaluate how epimer type and time jointly affect outcomes. Data from show R-epimers exhibit stronger vasoconstrictive activity post-60 minutes, necessitating stereochemical specificity in experimental models .

Q. What statistical approaches resolve contradictions in time-dependent pharmacological data (e.g., divergent responses between treatment groups)?

Address discrepancies by:

  • Stratified analysis : Segment data by time intervals or epimer type to identify confounding variables.
  • Sensitivity testing : Apply corrections like Sequential Sidak to adjust for multiple comparisons.
  • Supplementary validation : Include raw datasets and variance metrics (e.g., standard error, confidence intervals) to contextualize findings .

Q. How can researchers ensure methodological rigor when studying this compound’s mutagenic or teratogenic potential?

  • In vitro assays : Use Ames tests with Salmonella typhimurium strains to detect mutagenicity.
  • In vivo models : Conduct teratogenicity studies in rodents, adhering to OECD guidelines.
  • Ethical reporting : Disclose limitations (e.g., species-specific metabolic differences) and cite precedents (e.g., ethyl methanesulfonate safety protocols) to avoid overgeneralization .

Q. What strategies optimize literature reviews for identifying knowledge gaps in this compound research?

  • Boolean searches : Combine terms like "this compound AND (pharmacokinetics OR toxicity)" in databases (PubMed, Web of Science).
  • Snowballing : Track citations from foundational papers (e.g., ) to locate recent studies.
  • Critical appraisal : Use tools like CASP checklists to evaluate methodological flaws in existing literature .

Methodological Best Practices

  • Reproducibility : Archive experimental protocols, raw data, and statistical code in repositories like Figshare or Zenodo .
  • Ethical transparency : Disclose conflicts of interest and funding sources in the "Acknowledgments" section .
  • Peer review : Submit supporting information (e.g., NMR spectra, dose-response curves) for independent validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.